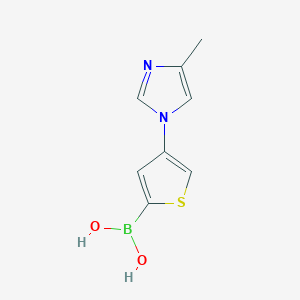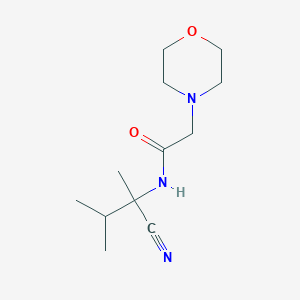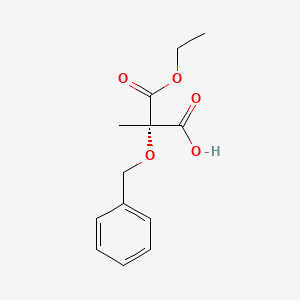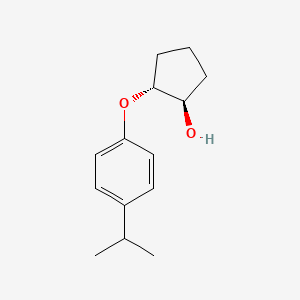
5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol is a complex organic compound with a unique structure that includes a cyclopentyl ring, a hydroxy group, and an amino group attached to a methylphenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol typically involves multiple steps, starting with the preparation of the cyclopentyl ring and its subsequent functionalization. One common method involves the use of (1R,2R)-2-hydroxycyclopentanone as a starting material, which undergoes a series of reactions including amination and hydroxylation to introduce the amino and hydroxy groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the desired transformations. For example, the use of specific catalysts can enhance the stereoselectivity of the reactions, ensuring the correct configuration of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the amino group can produce a primary amine .
Applications De Recherche Scientifique
5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme-substrate interactions.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other hydroxycyclopentyl derivatives and amino-methylphenol compounds. Examples include (1R,2R)-2-amino-1-(4-nitrophenyl)propane-1,3-diol and (1R,2R)-2-(dimethylamino)cyclopentyl derivatives .
Highlighting Uniqueness
What sets 5-(((1R,2R)-2-Hydroxycyclopentyl)amino)-2-methylphenol apart is its unique combination of functional groups and stereochemistry, which confer specific chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
5-[[(1R,2R)-2-hydroxycyclopentyl]amino]-2-methylphenol |
InChI |
InChI=1S/C12H17NO2/c1-8-5-6-9(7-12(8)15)13-10-3-2-4-11(10)14/h5-7,10-11,13-15H,2-4H2,1H3/t10-,11-/m1/s1 |
Clé InChI |
DARNGYQPAGRELS-GHMZBOCLSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)N[C@@H]2CCC[C@H]2O)O |
SMILES canonique |
CC1=C(C=C(C=C1)NC2CCCC2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[5-(Acetylamino)-2-chlorophenyl]-2-furoic acid](/img/structure/B13356174.png)







![3-(4-chlorobenzyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B13356213.png)
![N-(4-acetylphenyl)-2-{[2-methyl-1-(3-methylbutyl)-4-oxo-1,4-dihydropyridin-3-yl]oxy}acetamide](/img/structure/B13356214.png)

![6-[(3,4-Dimethylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13356235.png)

![1-{[3-(Trifluoromethyl)phenyl]carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13356247.png)
